molecular formula C13H20O7 B14721487 Triethyl 1-oxobutane-1,2,3-tricarboxylate CAS No. 5464-46-0

Triethyl 1-oxobutane-1,2,3-tricarboxylate

Cat. No.: B14721487
CAS No.: 5464-46-0
M. Wt: 288.29 g/mol
InChI Key: RYNYXETZYVJRKY-UHFFFAOYSA-N
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Description

Triethyl 1-oxobutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C13H20O7. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups (-COOH) esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl 1-oxobutane-1,2,3-tricarboxylate typically involves the esterification of 1-oxobutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Triethyl 1-oxobutane-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of Triethyl 1-oxobutane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then participate in various metabolic pathways, while the alcohol can be further metabolized or excreted.

Comparison with Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

    Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.

Uniqueness: Triethyl 1-oxobutane-1,2,3-tricarboxylate is unique due to its esterified structure, which imparts different reactivity compared to free tricarboxylic acids. The presence of ethyl ester groups makes it more lipophilic and alters its solubility and reactivity profile.

Properties

CAS No.

5464-46-0

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

triethyl 1-oxobutane-1,2,3-tricarboxylate

InChI

InChI=1S/C13H20O7/c1-5-18-11(15)8(4)9(12(16)19-6-2)10(14)13(17)20-7-3/h8-9H,5-7H2,1-4H3

InChI Key

RYNYXETZYVJRKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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